2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide
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Description
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide, commonly referred to as MMP, is a synthetic compound that has been utilized in a variety of scientific and medical research applications. It is a white, crystalline solid that is soluble in water. MMP was first synthesized in the early 2000s and has since been studied for its potential therapeutic, biochemical, and physiological effects.
Scientific Research Applications
Mechanofluorochromic Properties
Research has demonstrated the impact of structural variations in 3-aryl-2-cyano acrylamide derivatives on their optical properties. These compounds exhibit distinct luminescence behaviors based on their stacking modes and molecular interactions, which can be manipulated through physical treatments like grinding. Such properties are crucial for developing new materials with tunable optical characteristics for applications in sensing, imaging, and electronic devices (Qing‐bao Song et al., 2015).
Renewable High-Temperature Resins
Studies on renewable phenols and their derivatives have revealed their significant impact on the thermal stability and performance of cyanate ester resins. Modifications in the structure of these compounds, such as the introduction or removal of methoxy groups, affect the physical properties of the resulting polymers, indicating their potential use in creating environmentally friendly, high-performance materials for various industrial applications (B. Harvey et al., 2015).
Photophysical Properties Enhancement
The synthesis and analysis of derivatives with specific functional groups (e.g., methoxy and cyano) have showcased their ability to influence luminescence properties. Such modifications can enhance quantum yields and offer unique solvatochromic effects, making these compounds valuable for the development of advanced luminescent materials (Soyeon Kim et al., 2021).
Quantum Chemical Studies
Quantum chemical analyses have been employed to investigate the interactions and stability of certain compounds, including their conformations and electronic properties. These studies provide insights into the molecular mechanisms underlying the activity of potential pharmaceutical agents, contributing to the design of more effective and targeted therapeutic molecules (I. Otuokere & F. J. Amaku, 2015).
Molecular Interactions and Crystal Packing
Research into the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates has highlighted the role of nonhydrogen bonding interactions, such as N⋯π and O⋯π, in determining the structural arrangement of molecules within crystals. These findings have implications for understanding molecular assembly processes and designing materials with desired structural and functional properties (Zhenfeng Zhang et al., 2011).
properties
IUPAC Name |
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-3-6-15(7-4-12)20-18(22)14(11-19)9-13-5-8-16(21)17(10-13)23-2/h3-8,10,14,21H,9H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDPMGNBMUOCPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CC2=CC(=C(C=C2)O)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide |
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